Gbvscp
Descripción
Gbvscp is a compound under clinical investigation, primarily derived from traditional Chinese medicine (TCM) formulations. Its development adheres to both China’s Good Clinical Practice (GCP) guidelines and international standards like ICH-GCP, ensuring rigor in safety and efficacy evaluation . Key characteristics include:
- Composition: Based on classical TCM theories, Gbvscp incorporates multiple herbal ingredients with documented historical use. Its formulation specifies the exact药材基原 (herbal origins), 配伍 (compatibility principles), and 主治 (therapeutic indications), aligning with TCM’s holistic approach .
- Pharmacological Profile: Preliminary studies highlight its multi-target mechanisms, involving anti-inflammatory and immunomodulatory pathways. Structural analysis reveals similarities to known bioactive alkaloids and flavonoids, though its exact chemical identity remains proprietary .
- Regulatory Status: Gbvscp complies with China’s GCP requirements for traditional medicines, including detailed documentation of 筛选信息 (screening data) and 人用药经验 (human use history). It is also being evaluated for compatibility with ICH-GCP standards for international trials .
Propiedades
Número CAS |
134366-06-6 |
|---|---|
Fórmula molecular |
C49H82N2O39 |
Peso molecular |
1323.2 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C49H82N2O39/c1-11(58)50-21-13(60)3-49(48(76)77,89-39(21)23(62)14(61)4-52)90-40-26(65)16(6-54)81-46(34(40)73)85-36-18(8-56)82-43(22(27(36)66)51-12(2)59)78-10-20-25(64)29(68)33(72)45(84-20)87-38-19(9-57)83-47(86-37-17(7-55)79-42(75)31(70)30(37)69)35(74)41(38)88-44-32(71)28(67)24(63)15(5-53)80-44/h13-47,52-57,60-75H,3-10H2,1-2H3,(H,50,58)(H,51,59)(H,76,77)/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42+,43-,44-,45+,46-,47-,49-/m0/s1 |
Clave InChI |
NOVHANKYCIGDMV-KSYJWRBWSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
Sinónimos |
capsular polysaccharide, streptoccal group B type V GBVSCP group B type V strep capsular polysaccharide streptococcal polysaccharide V group B |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Chemical Properties
Gbvscp’s structural complexity distinguishes it from synthetic compounds. Unlike small-molecule drugs, it contains multiple active phytochemicals, necessitating specialized analytical methods (e.g., HPLC-MS for quantification) .
Pharmacological and Clinical Profiles
Gbvscp’s multi-target action contrasts with single-mechanism synthetic drugs. For example, while Compound A targets COX-2 selectively, Gbvscp modulates TNF-α, IL-6, and NF-κB pathways synergistically .
Regulatory and Compounding Requirements
Gbvscp’s TCM origins impose unique documentation standards compared to synthetic or Western herbal products. For instance, its研究者手册 (investigator’s brochure) must include 组方理论依据 (formulation rationale) and 古典名方出处 (classical text references), unlike ICH-GCP’s focus on physicochemical data .
Research Findings and Limitations
- Efficacy : Gbvscp shows comparable efficacy to synthetic anti-inflammatories but with a broader safety margin in early trials . However, batch-to-batch variability in herbal sourcing remains a challenge .
- Analytical Challenges : Structural complexity complicates pharmacokinetic studies, requiring advanced metabolomics approaches absent in synthetic drug analyses .
- Regulatory Hurdles : Bridging TCM documentation with ICH-GCP demands extensive cross-validation, delaying international approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
